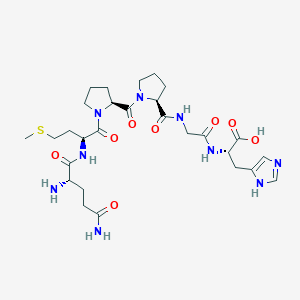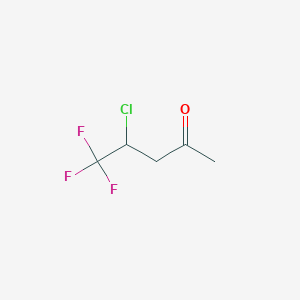
2-Pentanone, 4-chloro-5,5,5-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 4-chloro-5,5,5-trifluoro- is an organic compound with the molecular formula C5H6ClF3O It is a derivative of pentanone, where the fourth carbon atom is substituted with a chlorine atom and three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-chloro-5,5,5-trifluoro- typically involves the chlorination and fluorination of pentanone derivatives. One common method includes the reaction of 2-pentanone with chlorine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, and at a temperature range of 0-50°C to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of 2-Pentanone, 4-chloro-5,5,5-trifluoro- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the desired reaction conditions. Continuous monitoring and optimization of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 4-chloro-5,5,5-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pentanone, 4-chloro-5,5,5-trifluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 4-chloro-5,5,5-trifluoro- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanone, 5-chloro-: A similar compound with a chlorine atom at the fifth carbon position instead of the fourth.
4-Methyl-5,5,5-trifluoro-2-pentanone: A derivative with a methyl group at the fourth carbon position.
Uniqueness
2-Pentanone, 4-chloro-5,5,5-trifluoro- is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
403803-40-7 |
|---|---|
Formule moléculaire |
C5H6ClF3O |
Poids moléculaire |
174.55 g/mol |
Nom IUPAC |
4-chloro-5,5,5-trifluoropentan-2-one |
InChI |
InChI=1S/C5H6ClF3O/c1-3(10)2-4(6)5(7,8)9/h4H,2H2,1H3 |
Clé InChI |
SSBLLTWAEJWAHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)

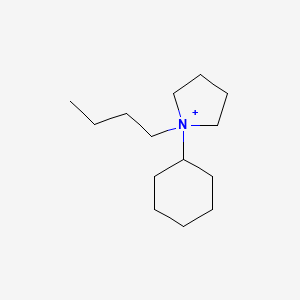
![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)

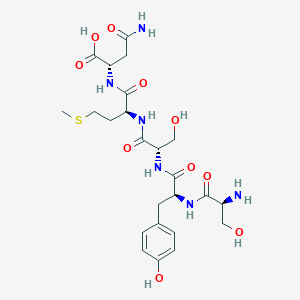

![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)
![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
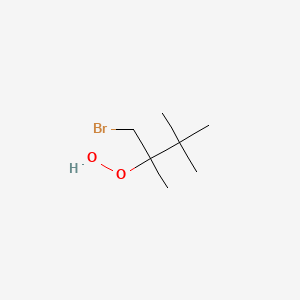
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
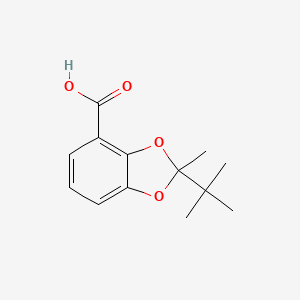
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
